molecular formula C5HCl2NO B11796709 3,4-Dichlorofuran-2-carbonitrile

3,4-Dichlorofuran-2-carbonitrile

Cat. No.: B11796709
M. Wt: 161.97 g/mol
InChI Key: HMSWZIGQTKWMKA-UHFFFAOYSA-N
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Description

3,4-Dichlorofuran-2-carbonitrile is a high-value, furan-based chemical intermediate designed for advanced research and development applications. This compound is part of the 3,4-dihalo-2(5H)-furanone family, a class of molecules recognized for their high reactivity and significant potential in developing bioactive compounds. The structure features a conjugated system with labile halogen atoms and a nitrile group, making it a versatile and versatile building block for diverse chemical transformations. Key Research Applications and Value The primary research value of this compound lies in its role as a critical synthetic precursor. Recent, cutting-edge research has demonstrated the immense potential of closely related mucochloric acid derivatives in creating novel insecticides. Studies have shown that these derivatives exhibit significant activity against major agricultural pests, such as the Neotropical brown stink bug ( Euschistus heros ), a primary threat to soybean crops. Importantly, some derivatives have shown promising selectivity, meaning they can target the pest while demonstrating low toxicity toward crucial non-target organisms like pollinator bees ( Apis mellifera and Partamona helleri ). This positions this compound as a key starting material for the development of next-generation, integrated pest management tools. Mechanism of Action and In Silico Predictions The biological activity of its derivatives is believed to involve interactions with key neurological targets in insects. Computational ( in silico ) studies suggest that active analogues may exert their effects by acting on nicotinic acetylcholine receptors (nAChRs), acetylcholinesterases (AChE), and GABA receptors (GABARs). These targets are associated with major insecticide classes, and the selective interaction with them is a key area of investigation for achieving pest control with minimal environmental impact. The high reactivity of its core structure allows researchers to synthesize a wide array of derivatives, including ethers, esters, and compounds with N-nucleophiles, to explore and optimize this activity and selectivity profile. Broader Synthetic Utility Beyond agrochemical research, the 2(5H)-furanone scaffold is a recognized pharmacophore present in numerous natural products and pharmaceuticals with a wide range of documented biological activities, including antimicrobial, antifungal, antitubercular, and antiviral properties. The presence of both labile halogens and an electron-withdrawing nitrile group on the furan ring makes this compound an exceptionally versatile reactant for constructing complex heterocyclic systems, which are prevalent in medicinal chemistry and materials science. Disclaimer This product is intended for research and laboratory use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The information presented is based on scientific literature for structural analogues and is provided for informational purposes only; it does not constitute a specification for this specific compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5HCl2NO

Molecular Weight

161.97 g/mol

IUPAC Name

3,4-dichlorofuran-2-carbonitrile

InChI

InChI=1S/C5HCl2NO/c6-3-2-9-4(1-8)5(3)7/h2H

InChI Key

HMSWZIGQTKWMKA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(O1)C#N)Cl)Cl

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3,4 Dichlorofuran 2 Carbonitrile

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

The furan ring, while aromatic, is an electron-rich heterocycle that typically undergoes electrophilic aromatic substitution (EAS) with greater facility than benzene. However, the reactivity of the furan ring in 3,4-Dichlorofuran-2-carbonitrile is substantially diminished due to the presence of three electron-withdrawing groups: two chlorine atoms at the 3- and 4-positions and a carbonitrile group at the 2-position. These groups deactivate the ring towards electrophilic attack.

Computational studies on 2-cyanofuran have shown that the cyano group significantly lowers the energy of the molecular orbitals, making it less susceptible to electrophilic attack. iaea.org The addition of two chlorine atoms further exacerbates this deactivation. In related systems, such as 3,4-dichlorofuran, oxidation with strong nitric acid leads to ring-opening rather than substitution, forming 3,4-dichloromaleic anhydride. mdpi.comacs.org This suggests that under harsh electrophilic conditions, the furan ring of this compound is also prone to degradation.

While specific experimental data on EAS reactions for this compound is scarce, it is anticipated that any substitution would preferentially occur at the C-5 position, which is the only available site and the least deactivated position relative to the electron-withdrawing substituents. Standard EAS reactions like nitration, halogenation, and Friedel-Crafts reactions, if they were to proceed without ring cleavage, would require forcing conditions. researchgate.netresearchgate.net

Nucleophilic Addition and Substitution Reactions at the Carbonitrile Functionality

The carbon atom of the nitrile group is electrophilic and serves as a primary site for nucleophilic attack. This reactivity is a cornerstone of nitrile chemistry, leading to a variety of functional group transformations. rsc.org

Hydrolysis and Related Transformations of the Nitrile Group

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids and amides. This transformation can be catalyzed by either acid or base. researchgate.netorganic-chemistry.orgbeilstein-journals.orgyoutube.comnih.govchemistrysteps.com Under aqueous acidic or basic conditions, this compound is expected to hydrolyze to 3,4-Dichlorofuran-2-carboxylic acid or 3,4-Dichlorofuran-2-carboxamide. The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, forming an amide intermediate which can then be further hydrolyzed to the carboxylic acid. researchgate.net

Selective conversion to the amide can sometimes be achieved under milder conditions, for instance, using hydrogen peroxide in an alkaline medium or by employing N,N-disubstituted hydroxylamine. rsc.orgyoutube.com

Table 1: Representative Hydrolysis Reactions of this compound

Reagents and ConditionsProductReference
H₃O⁺, heat3,4-Dichlorofuran-2-carboxylic acid beilstein-journals.org
1. NaOH, H₂O, heat; 2. H₃O⁺3,4-Dichlorofuran-2-carboxylic acid youtube.com
H₂O₂, NaOH, EtOH3,4-Dichlorofuran-2-carboxamide rsc.org

This table presents expected products based on general nitrile reactivity, not necessarily experimentally verified results for this compound.

Reactions with Carbon-Nucleophiles

Organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), are potent carbon nucleophiles that readily add to the electrophilic carbon of nitriles. The initial addition forms an imine anion, which upon aqueous workup, hydrolyzes to a ketone. iaea.orgyoutube.comyoutube.com Therefore, the reaction of this compound with a Grignard reagent would be expected to yield a ketone where the cyano group is replaced by an acyl group.

Table 2: Predicted Reactions with Carbon Nucleophiles

ReagentIntermediateFinal Product (after hydrolysis)Reference
CH₃MgBr1-(3,4-Dichlorofuran-2-yl)ethan-1-imine1-(3,4-Dichlorofuran-2-yl)ethanone youtube.com
PhLi(3,4-Dichlorofuran-2-yl)(phenyl)methanimine(3,4-Dichlorofuran-2-yl)(phenyl)methanone rsc.org

This table illustrates the expected outcome of reactions with carbon nucleophiles based on established principles.

Reactions with Nitrogen-Nucleophiles

The reaction of nitriles with nitrogen nucleophiles provides a versatile route for the synthesis of nitrogen-containing heterocycles. nih.govnih.gov A prominent example is the [3+2] cycloaddition of azides with nitriles to form tetrazoles. researchgate.netnih.gov The reaction of this compound with sodium azide, often in the presence of a Lewis acid like zinc chloride or an ammonium (B1175870) salt, is anticipated to produce 5-(3,4-Dichlorofuran-2-yl)-1H-tetrazole. Tetrazoles are recognized as important bioisosteres of carboxylic acids in medicinal chemistry. researchgate.netbeilstein-journals.org

Other nitrogen nucleophiles, such as amines and hydrazines, can also react with the nitrile group, although these reactions often require activation of the nitrile or specific catalysts to proceed efficiently.

Reactions with Oxygen- and Sulfur-Nucleophiles

The addition of alcohols to nitriles is generally less facile than to carbonyl compounds and may require specific activation, such as photochemical conditions. For instance, the photochemical addition of alcohols to 2-cyanofuran has been reported. ibm.com

Thiols, being more powerful nucleophiles than alcohols, can react with electrophilic centers. chemistrysteps.com While direct addition to the nitrile of this compound is not well-documented, the high nucleophilicity of thiolates suggests potential reactivity under appropriate conditions, possibly leading to thioimidates or their derivatives.

Reactivity of Chlorine Substituents on the Furan Ring

The chlorine atoms at the 3- and 4-positions of the furan ring are vinylic halides. Nucleophilic substitution of such halogens is generally difficult. However, the presence of the electron-withdrawing nitrile group at the adjacent C-2 position can activate these halogens towards nucleophilic aromatic substitution (SNA_r). nih.gov In related systems, such as 3,4,5-trichloro-2(5H)-furanone, the chlorine at the C-4 position is susceptible to substitution by nucleophiles like sodium azide. mdpi.com

Computational studies on similar dichlorinated heterocyclic systems have shown that the positive charge density on the carbon atoms bearing the chlorine substituents can influence their susceptibility to nucleophilic attack. mdpi.com It is plausible that one or both chlorine atoms in this compound could be displaced by strong nucleophiles under suitable conditions, providing a pathway to further functionalized furan derivatives. The relative reactivity of the C-3 versus the C-4 chlorine would depend on the specific nucleophile and reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the halogenated furan core of this compound makes it a suitable substrate for such transformations. wiley.commiamioh.eduyoutube.comdoabooks.orgtorontomu.ca

Suzuki Coupling: The Suzuki-Miyaura coupling, which typically employs a palladium catalyst and a base, facilitates the reaction between an organoboron compound and an organic halide. commonorganicchemistry.comlibretexts.orgnih.gov While direct studies on this compound are not specified, the successful Suzuki coupling of other di-substituted halogenated heterocycles, such as 3,5-dichloroisothiazole-4-carbonitrile (B127508) and 3,5-dichloro-1,2,4-thiadiazole, demonstrates the feasibility of this approach. nih.govresearchgate.net In these cases, the reaction often proceeds with high regioselectivity, with one halogen being preferentially substituted over the other. nih.gov For instance, the reaction of 3,5-dichloroisothiazole-4-carbonitrile with arylboronic acids selectively yields the 5-aryl-3-chloro-isothiazole-4-carbonitrile. nih.gov This suggests that a similar selective coupling could be achievable with this compound.

Sonogashira Coupling: The Sonogashira coupling reaction, which pairs a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst, is another key transformation for this substrate. wikipedia.orgorganic-chemistry.orglibretexts.org Research on 5-substituted 3,4-dihalo-2(5H)-furanones has shown successful Sonogashira couplings with various terminal alkynes, yielding enediyne-containing furanone derivatives. sioc-journal.cn These reactions were optimized for catalyst type and loading, base, and solvent, indicating that similar conditions could be applied to this compound. sioc-journal.cn The reaction conditions for Sonogashira couplings are generally mild, often proceeding at room temperature. wikipedia.orglibretexts.org

The table below summarizes typical conditions for these cross-coupling reactions based on related compounds.

ReactionCatalyst SystemBaseSolventTypical SubstratesRef
Suzuki Coupling Pd(PPh₃)₄, Pd₂(dba)₃/XPhosK₃PO₄, K₂CO₃Dioxane/H₂O, Toluene (B28343)/H₂O/MeOHArylboronic acids, boronic esters commonorganicchemistry.comnih.govresearchgate.net
Sonogashira Coupling Pd(PPh₃)₄/CuIKF, Amines (e.g., pyrrolidine)Toluene, N-Methylpyrrolidinone (NMP)Terminal alkyl and aryl alkynes wikipedia.orgsioc-journal.cnresearchgate.net

Cycloaddition Reactions Involving the Furan Diene System

The furan ring in this compound can act as a diene in cycloaddition reactions, a common reactivity pattern for furan derivatives. mdpi.comnih.gov

Diels-Alder Reactions with Dienophiles

The Diels-Alder reaction, a [4+2] cycloaddition, is a well-established method for forming six-membered rings. researchgate.netquizlet.com Furans can participate as dienes in these reactions, although their aromatic character can sometimes lead to reversible or low-yielding cycloadditions. mdpi.comnih.gov The presence of electron-withdrawing groups on the furan ring, such as the chloro and nitrile substituents in this compound, can influence the reactivity and selectivity of the Diels-Alder reaction. beilstein-journals.org While specific examples with this compound are not detailed in the provided results, studies on other furan derivatives, including furo[3,4-b]benzofurans, show that they undergo intermolecular Diels-Alder reactions to form complex polycyclic structures. rsc.org The regioselectivity and diastereoselectivity of these reactions are key aspects of their synthetic utility. mdpi.com

[2+2] Cycloaddition Pathways

[2+2] cycloaddition reactions, often photochemically induced, can lead to the formation of four-membered rings. While the search results mention [2+2] cycloadditions in the context of other systems, such as the reaction of cycloheptatriene (B165957) with dichloroketene, specific examples involving this compound are not provided. rsc.org The potential for furan derivatives to undergo [2+2] cycloadditions exists, particularly in photochemical reactions with suitable alkenes or other unsaturated partners. researchgate.net

Ring-Opening and Rearrangement Processes of the Dichlorofuran System

The strained nature of the furan ring, particularly when substituted with bulky or reactive groups, can lead to ring-opening or rearrangement reactions. While specific studies on the ring-opening and rearrangement of this compound are not available in the search results, related furan systems provide some insights. For example, the thermal rearrangement of Diels-Alder adducts of certain furans can lead to the formation of seven-membered ring compounds. researchgate.net Acid-induced ring opening of adducts of furan and methoxydehydrobenzenes has also been observed. researchgate.net These examples suggest that under certain conditions, such as thermal stress or treatment with strong acids or bases, the dichlorofuran system in this compound could potentially undergo ring-opening or rearrangement to form other heterocyclic or acyclic structures.

Redox Chemistry of this compound

Reduction Pathways

No published research data is currently available on the reduction of this compound.

Oxidation Pathways

No published research data is currently available on the oxidation of this compound.

Derivatization Strategies for Advanced Chemical Analysis and Synthesis of 3,4 Dichlorofuran 2 Carbonitrile

Derivatization of the Carbonitrile Group for Analytical Characterization

The carbonitrile (or nitrile) group of 3,4-Dichlorofuran-2-carbonitrile is a versatile functional group that can be transformed into a variety of other functionalities, thereby facilitating more detailed analytical characterization. These derivatizations can enhance detectability by chromatographic and spectroscopic methods.

One of the most common derivatization reactions for nitriles is hydrolysis, which can be performed under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. The resulting carboxylic acid, 3,4-dichlorofuran-2-carboxylic acid, can then be esterified to produce volatile esters, which are highly suitable for analysis by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Another important derivatization is the reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can convert the nitrile into a primary amine, 2-(aminomethyl)-3,4-dichlorofuran. The introduction of a primary amine group allows for further derivatization with fluorogenic reagents such as dansyl chloride or fluorescamine, leading to highly fluorescent products that can be detected with great sensitivity in High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Furthermore, the carbonitrile group can undergo addition reactions with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. This transformation can be useful for confirming the structure of the original molecule through the characterization of the resulting ketone.

Starting Material Reagent(s) Product Analytical Application
This compoundH₃O⁺3,4-Dichlorofuran-2-carboxylic acidGC-MS after esterification
This compound1. LiAlH₄ 2. H₂O2-(Aminomethyl)-3,4-dichlorofuranHPLC with fluorescence detection after labeling
This compound1. RMgX 2. H₃O⁺(3,4-Dichlorofuran-2-yl)(R)methanoneStructural confirmation via spectroscopic analysis of the ketone

Functionalization of Halogen Substituents for Structural Diversification

The two chlorine atoms on the furan (B31954) ring of this compound offer significant opportunities for structural diversification through various cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are particularly well-suited for the functionalization of aryl halides. In a Suzuki coupling, the chlorine atoms can be replaced with alkyl, alkenyl, or aryl groups by reacting this compound with an appropriate organoboron compound in the presence of a palladium catalyst and a base. This allows for the synthesis of a wide array of substituted furan derivatives.

The Stille coupling, which utilizes organotin reagents, offers an alternative route to similar products. The choice between Suzuki and Stille couplings often depends on the desired substrate scope and functional group tolerance. The Heck reaction, on the other hand, introduces a new carbon-carbon bond by reacting the dichlorofuran with an alkene in the presence of a palladium catalyst, leading to the formation of substituted styrenyl-like furan derivatives.

Nucleophilic aromatic substitution (SNAr) reactions can also be employed to replace the chlorine atoms with other nucleophiles, such as amines, alkoxides, or thiolates. The electron-withdrawing nature of the carbonitrile group can activate the halogen atoms towards nucleophilic attack, facilitating these substitutions.

Reaction Type Reagent(s) General Product Structure Significance
Suzuki CouplingR-B(OR')₂, Pd catalyst, Base3-Chloro-4-R-furan-2-carbonitrile or 3,4-Di-R-furan-2-carbonitrileFormation of C-C bonds, introduction of diverse organic moieties
Stille CouplingR-Sn(R')₃, Pd catalyst3-Chloro-4-R-furan-2-carbonitrile or 3,4-Di-R-furan-2-carbonitrileAlternative to Suzuki for C-C bond formation
Heck ReactionAlkene, Pd catalyst, Base3-Chloro-4-(alkenyl)-furan-2-carbonitrileIntroduction of alkenyl substituents
Nucleophilic Aromatic SubstitutionNu-H (e.g., R-NH₂, R-OH, R-SH)3-Chloro-4-Nu-furan-2-carbonitrile or 3,4-Di-Nu-furan-2-carbonitrileFormation of C-N, C-O, and C-S bonds

Stereoselective Derivatization Approaches

The applicability of stereoselective derivatization to this compound is contingent on the introduction of a chiral center or axis into the molecule. The starting compound itself is achiral and therefore does not have enantiomers or diastereomers.

Stereoselectivity would become a relevant consideration if, for example, one of the chlorine atoms was replaced through a cross-coupling reaction with a chiral, non-racemic group. In such a case, the subsequent derivatization of the second chlorine atom could potentially be influenced by the existing chiral center, leading to diastereoselectivity.

Furthermore, if the derivatization of the carbonitrile group or the furan ring were to create a new stereocenter, the use of chiral reagents or catalysts could allow for the stereoselective synthesis of one enantiomer over the other. For instance, the reduction of an intermediate ketone (formed from the nitrile) using a chiral reducing agent like a CBS catalyst could yield a chiral alcohol with high enantiomeric excess.

However, without the initial introduction of chirality, stereoselective derivatization is not directly applicable to this compound itself. The potential for stereoselective transformations arises only in subsequent generations of derivatives that possess chiral elements.

Theoretical and Computational Chemistry Studies of 3,4 Dichlorofuran 2 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-electron systems. bhu.ac.in This method is employed to determine the optimized molecular geometry, electronic properties, and reactivity of a molecule. For 3,4-Dichlorofuran-2-carbonitrile, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would provide a detailed picture of its chemical nature. bhu.ac.in

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which the molecule is most likely to donate electrons. In this compound, the HOMO would likely be distributed over the furan (B31954) ring and the electron-rich chlorine atoms, indicating its potential to act as a nucleophile in certain reactions.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital indicates the region where the molecule is most likely to accept electrons. The presence of the electron-withdrawing nitrile (-CN) group and chlorine atoms would significantly lower the energy of the LUMO, concentrating it around the carbon atoms of the furan ring and the nitrile carbon. This suggests these sites are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial parameter derived from FMO analysis. A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for this compound This table illustrates the type of data that FMO analysis would generate. The values are hypothetical.

ParameterEnergy (eV)
HOMO Energy-7.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)5.7

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. libretexts.org It is invaluable for predicting how a molecule will interact with other charged species. The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). libretexts.orgresearchgate.net

For this compound, an MEP map would likely show:

Negative Potential (Red): Concentrated around the electronegative oxygen atom of the furan ring and the nitrogen atom of the nitrile group. These are the primary sites for interaction with electrophiles.

Positive Potential (Blue): Distributed around the hydrogen atoms (if any were present) and potentially on the carbon atoms bonded to the electronegative chlorine and nitrile groups, highlighting their electrophilic character. bhu.ac.in

Neutral/Intermediate Potential (Green/Yellow): Covering the carbon backbone and chlorine atoms, which have a more complex electronic influence.

Mechanistic Insights through Computational Modeling of Reaction Pathways

Computational modeling allows for the detailed exploration of chemical reaction mechanisms, which is often difficult to achieve through experimental means alone. By mapping the potential energy surface, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed. rsc.org

For this compound, computational studies could model its behavior in various reactions, such as:

Nucleophilic Aromatic Substitution: Modeling the attack of a nucleophile on the furan ring, predicting whether substitution would occur at the chlorine-bearing carbons and calculating the energy barriers for such processes.

Cycloaddition Reactions: Investigating its potential to act as a dienophile or diene in Diels-Alder reactions, guided by FMO analysis.

Reactions of the Nitrile Group: Simulating the hydrolysis or reduction of the nitrile group to understand the conditions and energy requirements for its transformation into a carboxylic acid or an amine.

These studies provide quantitative data on reaction feasibility and selectivity, guiding synthetic chemistry efforts. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While DFT calculations typically model a molecule in a static, gas-phase environment at 0 K, Molecular Dynamics (MD) simulations study the movement of atoms and molecules over time. researchgate.net MD simulations provide insight into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov

For this compound, MD simulations could be used to:

Analyze Conformational Freedom: Although the furan ring is rigid, simulations could explore the rotational dynamics of the nitrile group and the vibrational modes of the entire structure at different temperatures.

Study Solvation Effects: By placing the molecule in a simulated box of water or another solvent, MD can reveal how solvent molecules arrange themselves around the solute and how this affects its conformation and reactivity.

Investigate Intermolecular Interactions: If studying interactions with another molecule (e.g., a protein), MD can show how the two molecules approach, dock, and the stability of the resulting complex over time. nih.gov

Quantum Chemical Topology Analysis

Quantum Chemical Topology, through methods like the Quantum Theory of Atoms in Molecules (QTAIM), analyzes the electron density distribution to define chemical bonds and atomic properties within a molecule. This approach provides a rigorous definition of chemical concepts like bond paths, bond critical points, and atomic charges.

A QTAIM analysis of this compound would:

Characterize the nature of the chemical bonds (e.g., C-Cl, C=C, C≡N) based on the electron density at the bond critical points.

Quantify the covalent versus ionic character of each bond.

Calculate the integrated charge on each atom, providing a more sophisticated view of the charge distribution than simpler methods.

Identify non-covalent interactions, such as potential intramolecular halogen bonds, which could influence the molecule's conformation and stability.

Applications of 3,4 Dichlorofuran 2 Carbonitrile As a Key Intermediate in Organic Synthesis

Building Block for Novel Heterocyclic Compounds

The structure of 3,4-dichlorofuran-2-carbonitrile makes it an ideal starting material for the synthesis of a diverse range of novel heterocyclic compounds. The two chlorine atoms at the 3- and 4-positions of the furan (B31954) ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the formation of new rings.

One potential application is in the synthesis of fused heterocyclic systems. For instance, reaction with a dinucleophile, such as a 1,2-diamine or a 1,2-diol, could lead to the formation of a new six-membered ring fused to the furan core. The nitrile group can also participate in cyclization reactions. For example, treatment with hydrazines could yield pyrazole-fused furans, while reaction with hydroxylamine could produce isoxazole-fused derivatives.

The furan ring itself can act as a diene in Diels-Alder reactions, providing a pathway to complex bicyclic structures that can be further elaborated. The electron-withdrawing nature of the nitrile and chlorine substituents would influence the reactivity of the furan ring in such cycloadditions.

A hypothetical reaction scheme illustrating the potential of this compound in the synthesis of novel heterocycles is presented below:

ReactantReaction TypePotential Product
EthylenediamineNucleophilic Substitution / CyclizationDihydropyrazino[2,3-c]furan derivative
HydrazineNucleophilic Addition to Nitrile / Cyclization4,5-Dichlorofuro[2,3-d]pyridazin-7-amine
GuanidineNucleophilic Addition to Nitrile / Cyclization5,6-Dichlorofuro[2,3-d]pyrimidin-2-amine
MaleimideDiels-Alder CycloadditionDichloro-epoxy-isoindole derivative

Precursor for the Synthesis of Complex Organic Molecules

Beyond the realm of novel heterocycles, this compound can serve as a valuable precursor for the synthesis of more complex, non-heterocyclic organic molecules. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities.

For example, hydrolysis of the nitrile group would yield the corresponding carboxylic acid, 3,4-dichlorofuran-2-carboxylic acid. This acid could then be used in standard carboxylic acid chemistry, such as esterification or amide bond formation, to build larger molecules.

Reduction of the nitrile group would afford the corresponding aminomethylfuran. This primary amine could then be a key building block for the synthesis of alkaloids, amino acids, or other nitrogen-containing natural products and pharmaceuticals.

The chlorine atoms can be selectively replaced through cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. This allows for the attachment of aryl, alkyl, or vinyl groups to the furan core, significantly increasing molecular complexity.

The table below summarizes some of the potential transformations of this compound and their applications in complex molecule synthesis:

TransformationReagent(s)Resulting Functional GroupApplication
HydrolysisH₃O⁺Carboxylic AcidSynthesis of esters, amides
ReductionLiAlH₄ or H₂/CatalystPrimary AmineSynthesis of bioactive amines
Grignard ReactionRMgBrKetoneElaboration of carbon skeleton
Suzuki CouplingArB(OH)₂ / Pd catalystAryl groupSynthesis of biaryl compounds

Utilization in the Preparation of Scaffolds for Chemical Research

In the field of medicinal chemistry and drug discovery, the development of diverse chemical libraries based on novel molecular scaffolds is of paramount importance. This compound is an excellent candidate for the generation of such libraries.

The multiple reactive sites on the molecule allow for a combinatorial approach to synthesis. By systematically varying the nucleophiles used to displace the chlorine atoms and the reagents used to transform the nitrile group, a large and diverse library of compounds can be generated from this single starting material.

For example, a library could be constructed by first reacting this compound with a set of different amines to create a series of 4-amino-3-chlorofuran-2-carbonitriles. Each of these compounds could then be further reacted with a set of different organoboronic acids via a Suzuki coupling to replace the remaining chlorine atom. Finally, the nitrile group could be hydrolyzed to the carboxylic acid or reduced to the amine, creating a multi-dimensional library of compounds with significant structural diversity.

These libraries can then be screened for biological activity against a variety of targets, potentially leading to the discovery of new drug candidates. The rigid furan core provides a well-defined three-dimensional structure that can be systematically decorated with different functional groups to explore the chemical space around a biological target.

The following table outlines a possible combinatorial synthesis strategy using this compound:

StepReactionReagent SetIntermediate/Product
1Nucleophilic Aromatic SubstitutionLibrary of primary and secondary amines4-Amino-3-chlorofuran-2-carbonitrile library
2Suzuki CouplingLibrary of aryl and heteroaryl boronic acids4-Amino-3-arylfuran-2-carbonitrile library
3Nitrile HydrolysisAcid or base4-Amino-3-arylfuran-2-carboxylic acid library

While direct experimental data on this compound may be limited, its chemical structure strongly suggests its significant potential as a key intermediate in organic synthesis. Its utility as a building block for novel heterocycles, a precursor for complex molecules, and a scaffold for chemical libraries is supported by the well-established reactivity of related furan derivatives. Further research into the synthesis and reactivity of this compound is warranted and could open up new avenues for the construction of diverse and complex molecular architectures with potential applications in materials science and medicinal chemistry.

Advanced Spectroscopic and Analytical Methodologies for 3,4 Dichlorofuran 2 Carbonitrile Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of novel compounds, offering unparalleled accuracy in mass measurement. This capability is crucial for determining the elemental composition of a molecule and identifying trace-level impurities.

Structural Elucidation: For 3,4-Dichlorofuran-2-carbonitrile, HRMS would be employed to determine its exact mass. The molecular formula, C₅HCl₂NO, has a calculated monoisotopic mass. HRMS analysis provides a high-resolution measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy of less than 5 ppm. This precision allows for the unambiguous confirmation of the elemental formula. The presence of two chlorine atoms would generate a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, with relative intensities of approximately 9:6:1, providing definitive evidence for the number of chlorine atoms in the molecule.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides data on the molecule's structural backbone. By inducing fragmentation and analyzing the resulting daughter ions, researchers can piece together the connectivity of the atoms. For instance, the loss of a chlorine atom or the nitrile group would produce specific fragment ions, helping to confirm the arrangement of the furan (B31954) ring and its substituents.

Impurity Profiling: In any synthetic process, the identification of by-products and residual starting materials is critical. psu.edu HRMS, often coupled with liquid chromatography (LC-HRMS), is a powerful tool for this purpose. ontosight.ai It can detect and identify impurities even at very low concentrations. For the synthesis of this compound, potential impurities could include isomers, partially chlorinated precursors, or products from side reactions. The high mass accuracy of HRMS allows for the assignment of elemental formulas to these unknown peaks in the chromatogram, which is the first step in their structural elucidation. studysmarter.co.ukchemspider.com This process is vital for optimizing reaction conditions and ensuring the purity of the final compound. psu.edu

Table 1: Illustrative HRMS Data for this compound This table presents hypothetical data based on the expected fragmentation of the target compound and data from similar chlorinated heterocyclic compounds.

IonCalculated m/zObserved m/zMass Error (ppm)Proposed Fragment
[M+H]⁺161.9564161.9561-1.85C₅H₂Cl₂NO⁺
[M-Cl]⁺126.9875126.9873-1.57C₅H₂ClNO⁺
[M-CN]⁺135.9483135.9480-2.21C₄H₂Cl₂O⁺

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete structural assignment of this compound.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity, advanced 2D NMR experiments are essential. ontosight.ai

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this compound, it would show a correlation between the C-5 carbon and its attached proton.

COSY (Correlation Spectroscopy): While less critical for this specific molecule due to the single proton, in more complex analogues, COSY is used to identify proton-proton coupling networks.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which can be useful for confirming stereochemistry in related, more complex structures. ontosight.ai

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for this compound This table presents estimated chemical shift values based on data from analogous furan and nitrile compounds. Solvents like CDCl₃ or DMSO-d₆ are typically used. rsc.org

AtomPredicted ¹³C (ppm)AtomPredicted ¹H (ppm)
C2~115-125H5~7.5-8.5
C3~120-130
C4~125-135
C5~140-150
CN~110-120

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is an essential biophysical technique that enables the separation, identification, and purification of components in a mixture. mdpi.com For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be valuable for purity assessment and analysis of reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for analyzing moderately polar to nonpolar compounds. For purity determination, a reversed-phase column (e.g., C18) would likely be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chemsrc.com A UV detector would be suitable for detection, as the furan ring and nitrile group constitute a chromophore. The method would be optimized to achieve good separation between the main product and any potential impurities. nih.gov By running a calibrated standard, HPLC can be used for quantitative analysis to determine the precise purity of a sample.

Gas Chromatography (GC): Given the likely volatility of this compound, GC is another excellent technique for purity analysis. rsc.org The compound would be vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. rsc.org A Flame Ionization Detector (FID) could be used for general-purpose quantitative analysis, while coupling the GC to a Mass Spectrometer (GC-MS) provides the dual benefit of separation and identification. lookchem.comalfa-chemistry.com GC-MS is particularly powerful for analyzing complex reaction mixtures, allowing for the tentative identification of by-products based on their mass spectra. nih.govorganic-chemistry.org

Table 3: Typical Chromatographic Conditions for Analysis This table outlines plausible starting conditions for the chromatographic analysis of this compound, based on methods for similar halogenated organic compounds.

ParameterHPLC MethodGC Method
Column C18 (e.g., 4.6 x 250 mm, 5 µm)HP-5ms (e.g., 30 m x 0.25 mm x 0.25 µm)
Mobile Phase / Carrier Gas Acetonitrile/Water GradientHelium
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmMS or FID
Column Temperature 25 °C50 °C initial, ramp to 280 °C

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are used to identify the functional groups present in a molecule, providing a characteristic "fingerprint" for the compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. A sharp, intense band is expected in the range of 2220-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. The C=C stretching vibrations of the furan ring would appear around 1500-1650 cm⁻¹, while C-O-C stretching would be observed in the 1000-1300 cm⁻¹ region. The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the nitrile stretch is also visible in Raman, non-polar bonds often give stronger signals than in IR. The C=C double bonds and the C-Cl bonds of the dichlorofuran structure would be expected to produce distinct Raman signals. mdpi.comnih.gov Comparing the IR and Raman spectra can help in the complete vibrational assignment, aided by theoretical calculations using Density Functional Theory (DFT), which can predict the frequencies and intensities of both IR and Raman bands. mdpi.comorganic-chemistry.orgresearchgate.net

Table 4: Key Vibrational Frequencies for this compound This table lists the expected vibrational frequencies based on characteristic group frequencies for nitriles and chlorinated furans.

Functional GroupTechniqueExpected Wavenumber (cm⁻¹)Intensity
C≡N StretchIR, Raman2220 - 2260Strong, Sharp (IR)
C=C Stretch (ring)IR, Raman1500 - 1650Medium to Strong
C-O-C Stretch (ring)IR, Raman1000 - 1300Strong (IR)
C-H Bend (out-of-plane)IR850 - 950Medium
C-Cl StretchIR, Raman600 - 800Medium to Strong

Future Research Perspectives and Emerging Areas

Development of Novel Catalytic Transformations

The development of innovative catalytic systems is a cornerstone of modern organic synthesis, and it is expected to play a crucial role in unlocking the full potential of 3,4-Dichlorofuran-2-carbonitrile. Research in this area will likely concentrate on several aspects:

Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions are well-established, future work could explore the use of more abundant and less expensive first-row transition metals like copper, nickel, and iron as catalysts. These alternative catalysts could offer different reactivity and selectivity profiles, potentially enabling new types of bond formations at the furan (B31954) core. For instance, developing copper-catalyzed methods for the direct C-H functionalization of the furan ring would be a significant step forward, avoiding the need for pre-functionalized starting materials. youtube.com

Asymmetric Catalysis: The synthesis of chiral furan derivatives is of great interest for applications in medicinal chemistry and materials science. Future research will likely focus on the development of enantioselective catalytic transformations of this compound. This could involve the design of novel chiral ligands for transition metal catalysts or the use of organocatalysis to control the stereochemical outcome of reactions.

Photoredox Catalysis: The use of visible light-driven photoredox catalysis has emerged as a powerful tool for organic synthesis. Applying this technology to the functionalization of this compound could enable previously inaccessible transformations under mild reaction conditions. For example, light-mediated radical reactions could be employed for the introduction of various functional groups onto the furan ring.

A summary of potential catalytic transformations is presented in the table below.

Catalytic ApproachPotential Transformation of this compoundPotential Advantages
First-Row Transition Metal Catalysis C-H functionalization, cross-coupling with various partnersLower cost, potentially novel reactivity
Asymmetric Catalysis Enantioselective synthesis of chiral furan derivativesAccess to stereochemically defined molecules
Photoredox Catalysis Radical-mediated functionalizationMild reaction conditions, unique transformations

Exploration of Unconventional Reaction Conditions

Moving beyond traditional batch-based synthesis, the exploration of unconventional reaction conditions offers opportunities to improve efficiency, safety, and scalability in the synthesis and modification of halogenated furans.

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time. For reactions involving highly reactive or unstable intermediates derived from this compound, flow chemistry can offer significant advantages in terms of safety and reproducibility. It also allows for easier scale-up of synthetic processes.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates by rapidly and efficiently heating the reaction mixture. This can lead to shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating. The application of microwave technology to the synthesis and functionalization of this compound could lead to the rapid discovery of new derivatives.

Mechanochemistry: This solvent-free or low-solvent technique involves the use of mechanical force (e.g., ball milling) to induce chemical reactions. Mechanochemistry can be a more environmentally friendly alternative to traditional solvent-based synthesis and can sometimes lead to different product outcomes.

These unconventional conditions are compared in the following table.

Reaction ConditionKey Benefits for Halogenated Furan Chemistry
Flow Chemistry Enhanced safety, precise control, improved scalability
Microwave-Assisted Synthesis Rapid reaction rates, higher yields, reduced side products
Mechanochemistry Reduced solvent waste, potential for novel reactivity

Integration of Machine Learning in Reaction Prediction and Optimization

The intersection of data science and chemistry is a rapidly growing field with the potential to revolutionize how chemical reactions are discovered and optimized. rjptonline.orgrsc.org Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.goviscientific.orggithub.com

For a specialized compound like this compound, an ML-driven approach could:

Predict Reaction Outcomes: By analyzing the structural features of the furan and potential reactants, an ML model could predict the likelihood of a successful reaction and the expected products. nih.gov

Optimize Reaction Conditions: Machine learning algorithms can explore a vast parameter space of solvents, catalysts, temperatures, and other variables to identify the optimal conditions for a desired transformation, leading to higher yields and purity.

Discover Novel Reactions: By identifying patterns in reactivity data, ML models may suggest new and non-obvious reaction pathways for the functionalization of the dichlorofuran core. iscientific.org

The development of robust and accurate ML models for halogenated furan chemistry will require the generation of high-quality, standardized reaction data.

Sustainable Synthesis and Environmental Aspects of Halogenated Furans

Given the persistence and potential toxicity of some halogenated organic compounds, a strong focus on sustainable synthesis and environmental considerations is crucial for the future of halogenated furan chemistry. researchgate.netnih.gov

Green Solvents and Reagents: Future research should prioritize the use of environmentally benign solvents, such as water, supercritical fluids, or bio-based solvents, in the synthesis and modification of this compound. The development of synthetic routes that utilize non-toxic and renewable reagents is also a key goal.

Atom Economy and Waste Reduction: Synthetic methodologies should be designed to maximize the incorporation of all atoms from the starting materials into the final product (high atom economy), thereby minimizing the generation of waste. Catalytic reactions are inherently more atom-economical than stoichiometric processes.

Degradation and Environmental Fate: Understanding the environmental fate and potential degradation pathways of this compound and its derivatives is essential. Research into the biodegradability and potential for bioaccumulation of these compounds will be necessary to assess their long-term environmental impact. The formation of toxic byproducts, such as mixed halogenated dioxins and furans, during the synthesis or degradation of these compounds is a significant concern that needs to be addressed. greenpeace.toresearchgate.netepa.govacs.org The atmospheric chemistry of furanoids and their potential to form secondary pollutants is also an area that warrants further investigation. acs.org

The following table summarizes key considerations for the sustainable synthesis of halogenated furans.

Sustainability AspectKey Research Focus
Green Chemistry Principles Use of renewable feedstocks, green solvents, and energy-efficient processes.
Lifecycle Assessment Evaluation of the environmental impact from synthesis to disposal.
Biodegradability Studies Investigation of the persistence and degradation pathways in the environment.

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing 3,4-Dichlorofuran-2-carbonitrile with high purity?

  • Methodological Answer : Synthesis typically involves halogenation and nitrile group introduction via nucleophilic substitution. For example, chlorination of furan precursors using reagents like SOCl₂ or PCl₃ under controlled anhydrous conditions can yield intermediates, followed by cyanation with KCN or NaCN in polar aprotic solvents (e.g., DMF) . Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol. Confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS is critical .

Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Expect characteristic furan ring signals (δ 6.8–7.2 ppm for protons, δ 110–150 ppm for carbons). Chlorine substituents deshield adjacent carbons, shifting peaks upfield. The nitrile group (C≡N) appears as a singlet in ¹³C NMR (~δ 115–120 ppm) .
  • IR : A sharp peak at ~2200–2250 cm⁻¹ confirms the nitrile group. C-Cl stretches appear as medium-intensity bands at 550–650 cm⁻¹ . Cross-referencing with databases like PubChem or ChemIDplus ensures spectral alignment .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model electron density distribution, identifying reactive sites. For instance, the nitrile group’s electron-withdrawing effect reduces electron density at the furan ring’s 2-position, making it susceptible to nucleophilic attack. Frontier Molecular Orbital (FMO) analysis predicts regioselectivity in Suzuki-Miyaura couplings . Validate predictions experimentally using Pd catalysts (e.g., Pd(dppf)Cl₂) and aryl boronic acids under inert conditions .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions. For in vitro toxicity:

  • Standardize protocols : Use OECD guidelines (e.g., TG 429 for skin sensitization).
  • Control variables : Test purity (>97% via HPLC), solvent effects (DMSO vs. aqueous), and cell lines (e.g., HepG2 vs. HEK293).
  • Mechanistic studies : Combine Ames test (mutagenicity) with ROS assays to distinguish genotoxic vs. oxidative stress pathways .

Q. How can impurities in this compound impact catalytic applications, and how are they quantified?

  • Methodological Answer : Residual solvents (e.g., DMF) or unreacted precursors (e.g., 3,4-dichlorofuran) can poison catalysts. Quantify impurities via:

  • GC-MS headspace analysis for volatile residues.
  • ICP-OES for metal contaminants (e.g., Pd from coupling reactions).
  • TLC-spot testing for non-volatile organics. Mitigate via post-synthesis activated carbon treatment or fractional distillation .

Methodological Challenges & Solutions

Q. What experimental design minimizes side reactions during nitrile group installation?

  • Answer : Use slow addition of cyanating agents (e.g., KCN) at 0–5°C to prevent exothermic side reactions. Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nitrile group incorporation efficiency. Monitor reaction progress via in situ FTIR to detect intermediate imine or amide byproducts .

Q. How to validate the stability of this compound under varying storage conditions?

  • Answer : Conduct accelerated stability studies:

  • Thermal stability : Store samples at 40°C/75% RH for 6 months; analyze degradation via LC-MS.
  • Light sensitivity : Expose to UV (320–400 nm) and monitor nitrile group decomposition (IR peak loss at ~2200 cm⁻¹).
  • Recommendations : Store under argon in amber glass at –20°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.